methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine
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Overview
Description
Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine is a chemical compound with the molecular formula C4H9N5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
This compound is a derivative of tetrazole, a class of compounds known to exhibit various biological activities . .
Mode of Action
As a tetrazole derivative, it may share some of the biological activities observed in other tetrazoles
Biochemical Pathways
Tetrazoles have been found to participate in various biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
Its predicted boiling point is 291.9±19.0 °C and its predicted density is 1.32±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its structural similarity to other tetrazoles, it may exhibit a range of biological activities
Action Environment
The action of methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine can be influenced by various environmental factors . These factors could include pH, temperature, and the presence of other molecules, which can affect the stability, efficacy, and action of the compound. More research is needed to understand these influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde+methylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to ensure the final product meets the required specifications. Advanced techniques like chromatography and crystallization are often employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Similar in structure but lacks the methylamine group.
1H-Tetrazol-5-amine, 1-methyl-: Another derivative of tetrazole with different functional groups.
Uniqueness
Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-(1-methyltetrazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-5-3-4-6-7-8-9(4)2/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMFGLAEQNQETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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